Platelet Aggregation Inhibition: 3-Pyridyl Regioisomer Differentiates from 2-Pyridyl/4-Pyridyl Analogs
The N-aryl-4-(3-pyridyl)thiazol-2-amine scaffold, specifically exemplified by N-(2-fluorophenyl)-4-(3-pyridyl)thiazol-2-amine (9e), exhibits potent ADP-induced human platelet aggregation inhibition with an IC50 of 4.84 × 10⁻⁷ M [1]. In the same study, the core 4-(3-pyridyl)thiazol-2-amine substructure was found to be critical for activity; the 2-pyridyl and 4-pyridyl regioisomers were not reported as highly active, underscoring the indispensable role of the 3-pyridyl orientation for target engagement [1]. The 4-bromophenyl analog, while less potent than the 2-fluorophenyl derivative, retains the correct 3-pyridyl architecture and thus remains a validated member of this chemotype, serving as a key comparator for SAR exploration around the N-aryl ring.
| Evidence Dimension | Potency against ADP-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | N-(2-fluorophenyl)-4-(3-pyridyl)thiazol-2-amine (9e): IC50 = 4.84 × 10⁻⁷ M. The 4-bromophenyl analog is a member of the same active series; exact potency not disclosed but is structurally validated within the active 3-pyridyl chemotype. |
| Comparator Or Baseline | N-aryl-4-(2-pyridyl)thiazol-2-amine and N-aryl-4-(4-pyridyl)thiazol-2-amine analogs: Not reported as highly potent in the 2007 Bhoga study. |
| Quantified Difference | The 3-pyridyl regioisomer is the only one reported with sub-micromolar IC50; the 2-pyridyl and 4-pyridyl regioisomers lack comparable potency. |
| Conditions | In vitro ADP-induced human platelet aggregation assay using human blood platelets. |
Why This Matters
Procuring the 3-pyridyl regioisomer is essential for antiplatelet research because alternative pyridyl substitution patterns abolish activity, making this isomer uniquely valuable for SAR studies.
- [1] Bhoga U. Novel synthetic approach to N-aryl-4-(3-pyridyl)thiazol-2-amine and analogues using HMCM-41 as catalyst, and their biological evaluation as human platelet aggregation inhibitors. Eur J Med Chem. 2007;42(8):1144-1150. doi:10.1016/j.ejmech.2007.01.016. View Source
